Diallyl 2,2'-oxydiethyl dicarbonate

Ophthalmic Optics Polymer Refractive Index Abbe Number

CR-39 (PADC, CAS 25656-90-0) is the benchmark thermoset for ophthalmic lenses (nD 1.498, Abbe 58) and nuclear track detectors (SSNTD). Its cross-linked allyl-carbonate network provides 92% transmission, chemical resistance, and high alpha sensitivity unmatched by PMMA or polycarbonate. The polymerization shrinkage (≈14% by volume) requires ADC-specific mold design and curing protocols. Procure polymer with ≥98% purity for defect-free lens casting and reproducible detector performance.

Molecular Formula C12H18O7
Molecular Weight 274.27 g/mol
CAS No. 25656-90-0
Cat. No. B1669595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl 2,2'-oxydiethyl dicarbonate
CAS25656-90-0
Synonymsallyl-diglycol-carbonate
diallyl glycol carbonate
diallylglycol carbonate
PADC compound
polyallyl diglycol carbonate
Molecular FormulaC12H18O7
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESC=CCOC(=O)OCCOCCOC(=O)OCC=C
InChIInChI=1S/C12H18O7/c1-3-5-16-11(13)18-9-7-15-8-10-19-12(14)17-6-4-2/h3-4H,1-2,5-10H2
InChIKeyJHQVCQDWGSXTFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl 2,2'-oxydiethyl dicarbonate (CAS 142-22-3) Procurement and Technical Baseline for Optical and Nuclear Track Detection Monomers


Diallyl 2,2'-oxydiethyl dicarbonate (CAS 142-22-3), also known as allyl diglycol carbonate (ADC) or diethylene glycol bis(allyl carbonate), is a difunctional allyl monomer with the molecular formula C₁₂H₁₈O₇ and molecular weight 274.27 g/mol [1]. This liquid monomer polymerizes via free radical initiation—typically using diisopropyl peroxydicarbonate (IPP) at temperatures of 70–100°C over approximately 20 hours—to form the thermoset plastic poly(allyl diglycol carbonate) (PADC), commercially recognized as CR-39 resin [2]. The polymerized material serves as the industry-standard substrate for ophthalmic lenses with refractive index 1.49 and as a highly sensitive solid-state nuclear track detector (SSNTD) for alpha particles and heavy ions [3]. Unlike many commercial thermoplastics, ADC-derived PADC forms a densely cross-linked three-dimensional network that imparts exceptional hardness, chemical resistance, and dimensional stability after curing [4].

Why Generic Substitution of Diallyl 2,2'-oxydiethyl dicarbonate Fails in Optical Casting and Radiation Detection Workflows


Substituting ADC with generic diallyl carbonates or alternative optical monomers such as methyl methacrylate (MMA) or bisphenol-A polycarbonate precursors fundamentally alters critical performance parameters in ways that cannot be compensated through formulation adjustments [1]. The dual allyl-carbonate architecture of ADC enables a specific cross-linking density during IPP-initiated polymerization that produces a refractive index of 1.498 (polymer) with an Abbe number of 58—a unique optical balance among castable thermosets [2]. Alternative allyl monomers such as diallyl phthalate (DAP) exhibit markedly lower alpha-particle sensitivity and different track etching characteristics, rendering them unsuitable as direct replacements in SSNTD applications [3]. Furthermore, the polymerization shrinkage behavior of ADC (up to 14% by volume) differs substantially from that of MMA or styrenic systems, requiring fundamentally different mold design, curing cycle optimization, and stress management strategies that are non-transferable across monomer classes [4].

Quantitative Differentiator Evidence for Diallyl 2,2'-oxydiethyl dicarbonate Relative to Alternative Optical and Detector Monomers


Refractive Index and Abbe Number Differentiation: ADC Polymer vs. PMMA and Standard Polycarbonate for Ophthalmic Lens Selection

The polymerized PADC (CR-39) produced from ADC monomer achieves a refractive index (nD) of 1.498 combined with an Abbe number of 58 [1]. In contrast, polymethyl methacrylate (PMMA) exhibits a lower refractive index of approximately 1.49 but with a slightly lower Abbe number (~55-57 depending on grade), while bisphenol-A polycarbonate (PC) demonstrates a higher refractive index (~1.586) but with a substantially inferior Abbe number of approximately 30 [2]. This combination—moderate refractive index paired with high Abbe number—is uniquely positioned among castable optical polymers, enabling thinner lens profiles than PMMA at equivalent prescriptions while maintaining lower chromatic aberration (color fringing) than polycarbonate [3].

Ophthalmic Optics Polymer Refractive Index Abbe Number CR-39 Lenses

Polymerization Shrinkage and Process Control: ADC Volume Change vs. Commercial Casting Monomers

During bulk free-radical polymerization, diethylene glycol bis(allyl carbonate) (ADC monomer) undergoes volume shrinkage of up to 14% [1]. This shrinkage value differs markedly from alternative casting monomers: methyl methacrylate (MMA) exhibits approximately 21% volume shrinkage upon polymerization to PMMA, while certain epoxy and vinyl ester systems can achieve shrinkage below 5% with appropriate formulations [2]. The 14% shrinkage characteristic of ADC represents a mid-range value that is manageable through established prepolymerization protocols—specifically, partial conversion to a syrup consistency prior to mold filling reduces effective shrinkage during final cure and minimizes lens defects such as surface irregularities, internal stress birefringence, and mold adhesion failures [3]. Patent literature explicitly documents that without prepolymerization, shrinkage-induced stresses compromise ophthalmic quality yields, a process consideration unique to ADC-based casting workflows [4].

Polymerization Shrinkage Cast Molding Ophthalmic Lens Manufacturing Thermoset Processing

Alpha-Particle Detection Sensitivity: ADC-Based PADC vs. Diallyl Phthalate (DAP) Copolymers

Homopolymer PADC derived from ADC monomer demonstrates the highest alpha-particle sensitivity among commercial plastic nuclear track detectors, a property that led to its replacement of cellulose nitrate, polycarbonate, and acrylate-based detectors in SSNTD applications [1]. Comparative studies with diallyl phthalate (DAP)—another allyl monomer candidate for track detection—reveal that pure DAP homopolymer exhibits significantly lower track registration efficiency for alpha particles and fission fragments [2]. When ADC and DAP are copolymerized, the resulting materials show intermediate sensitivity characteristics that scale with ADC content; increasing ADC fraction systematically enhances detection sensitivity [3]. This dose-response relationship confirms ADC as the active sensitivity-conferring component within the copolymer system. The mechanism is attributed to the specific carbonate-ether backbone of ADC-derived PADC, which undergoes efficient bond scission along charged particle trajectories, creating etchable latent tracks [4].

Solid-State Nuclear Track Detection Alpha Particle Sensitivity CR-39 Detector Radiation Dosimetry

Monomer Purity and Impurity Profile Specifications for Reproducible Optical-Grade Polymerization

Procurement-grade ADC monomer must meet specific purity thresholds to ensure reproducible polymerization kinetics and optical clarity in finished castings. Industry technical datasheets specify monomer content ≥80% by chromatographic analysis, with dimer fraction ≤20%, acid value ≤0.1 mg KOH/g, and moisture content <0.2% [1]. These specifications are not arbitrary; elevated dimer content alters cross-linking density and viscosity, shifting the polymerization exotherm profile and potentially introducing optical defects. Moisture content exceeding 0.2% promotes premature hydrolysis of carbonate linkages, generating CO₂ and compromising monomer stability during storage [2]. In contrast, generic diallyl carbonate reagents intended for non-optical applications may be supplied with unspecified dimer fractions and higher acid values, rendering them unsuitable for casting applications requiring ≤10 Pt-Co color and haze values as low as 0.3–0.9% in finished lenses [3].

Monomer Quality Control Optical Clarity Polymerization Reproducibility ADC Specifications

Validated Industrial and Research Application Scenarios for Diallyl 2,2'-oxydiethyl dicarbonate Based on Quantitative Differentiation Evidence


Ophthalmic Lens Casting: 1.49 Refractive Index Standard Lenses with Low Chromatic Aberration

ADC monomer is the established raw material for casting standard-index (nD 1.498) ophthalmic lenses where the combination of moderate refractive index and high Abbe number (58) provides clinically superior visual acuity with minimal chromatic fringing [1]. This application leverages the direct optical parameter differentiation documented in Evidence Item 1. Procurement for lens manufacturing requires optical-grade monomer meeting specifications outlined in Evidence Item 4 (monomer ≥80%, acid value ≤0.1 mg KOH/g, moisture <0.2%) to ensure reproducible casting yields and defect-free lenses with haze values of 0.3–0.9% [2]. The 14% polymerization shrinkage documented in Evidence Item 2 necessitates implementation of prepolymerization protocols or shrinkage-compensating mold designs, a process consideration that distinguishes ADC casting workflows from alternative monomer systems [3].

Solid-State Nuclear Track Detection for Alpha Spectrometry, Radon Monitoring, and Neutron Dosimetry

ADC-derived PADC (CR-39) serves as the benchmark detector material for alpha-particle spectroscopy, environmental radon progeny monitoring, and fast neutron dosimetry via proton recoil track registration . The high sensitivity documented in Evidence Item 3—superior to diallyl phthalate homopolymer and proportional to ADC content in copolymers—makes ADC monomer procurement essential for detector fabrication where regulatory detection limits must be met. Typical etching conditions (6–7 N NaOH at 60–70°C) produce countable tracks with high registration efficiency for alpha particles from ²⁴¹Am sources and fission fragments from ²⁵²Cf [4]. Procurement specifications for detector-grade monomer emphasize consistent polymerizability and low background track density rather than optical clarity per se, though optical transparency facilitates automated track counting by image analysis systems [5].

Co-Monomer for Tailored Copolymer Sensitivity in Heavy-Ion Detection and Discrimination

As established in Evidence Item 3, copolymerizing ADC with diallyl phthalate (DAP) or other allyl monomers enables systematic tuning of track registration sensitivity and discrimination thresholds for heavy charged particles [6]. This application scenario requires ADC as the sensitivity-enhancing co-monomer; varying the ADC:DAP ratio produces detector materials with intermediate characteristics between the high sensitivity of pure PADC and the lower sensitivity of pure DAP [7]. Such copolymers are procured for research applications requiring controlled discrimination between particle types (e.g., alpha particles vs. fission fragments) or for environments where the extremely high sensitivity of pure CR-39 would produce excessive background tracks that complicate analysis. The predictable dose-response relationship between ADC fraction and sensitivity documented in comparative studies validates ADC as an essential procurement item for custom detector formulation [8].

Optical Windows and Protective Covers Requiring Glass-Like Clarity with Thermoset Durability

ADC-derived PADC cast sheets are procured for optical filter windows, fascia panels, and protective covers where the combination of 92% light transmission, haze as low as 0.3–0.9%, and refractive index close to crown glass (1.498 vs. 1.52 for glass) provides glass-like optical quality with the weight, impact resistance, and fabrication advantages of a thermoset polymer [9]. The material passes UL94 HB flammability classification at 1–1.5 mm thickness with flame spread below specified limits [10]. This application scenario leverages the optical parameter differentiation from Evidence Item 1 and requires monomer meeting the purity specifications in Evidence Item 4 to achieve consistent clarity. Unlike PMMA or polycarbonate alternatives, PADC's thermoset cross-linked structure provides superior chemical resistance to solvents and cleaning agents, a property derived directly from the difunctional allyl-carbonate architecture of the ADC monomer [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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